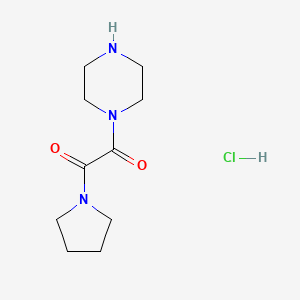

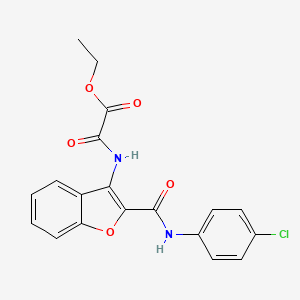

![molecular formula C16H13N5O B2500053 4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile CAS No. 339111-12-5](/img/structure/B2500053.png)

4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent and selective inhibitor of spleen tyrosine kinase (SYK), which plays a crucial role in various cellular processes, including immune response and inflammation.

科学的研究の応用

HIV-1 Reverse Transcriptase Inhibitors

4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile is a key intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This compound's synthesis involves a three-step process starting from 2-thiouracil, through a series of reactions, leading to its formation with confirmed structure via nuclear magnetic resonance spectra Ju Xiu-lia, 2015.

Histamine H4 Receptor Ligands

In the quest for histamine H4 receptor (H4R) ligands, a series of 2-aminopyrimidines was synthesized, leading to the discovery of compounds with potent in vitro activity and in vivo efficacy as anti-inflammatory agents and in pain models. This highlights the compound's potential in targeting H4R antagonists in pain management Altenbach et al., 2008.

Imaging AMPA Receptors

In the development of positron emission tomography (PET) tracers for the AMPA receptor, this compound was radiolabeled, leading to successful imaging studies in mice. This research signifies its potential in neurological imaging applications Yuan et al., 2016.

Antitumor Agents

Research into antitumor agents led to the synthesis of compounds derived from pyrrolo[2,3-d]pyrimidine. These compounds showed potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase, indicating their potential as antitumor agents Gangjee et al., 2005.

Spiro Compound Synthesis

The compound has also been utilized in synthesizing spiro compounds, where the thermal reaction of related amino acid esters generates dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives, indicating its versatility in organic synthesis Noguchi et al., 2003.

Insecticidal and Antibacterial Potential

The compound has been involved in the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating significant insecticidal and antibacterial activities in studies, highlighting its potential in agricultural and pharmaceutical applications Deohate et al., 2020.

作用機序

Target of Action

The compound contains a pyrrolidine ring and a pyrimidine ring , which are common structures in many biologically active compounds. The targets of such compounds can vary widely depending on the specific substitutions and overall structure of the compound.

Mode of Action

The mode of action would depend on the specific target of the compound. For example, some pyrrolidine derivatives have been used as selective androgen receptor modulators (SARMs) . In this case, the compound would bind to the androgen receptor and modulate its activity.

Biochemical Pathways

Again, this would depend on the specific target of the compound. If we take the example of SARMs, the compound would affect pathways related to androgen receptor signaling .

Pharmacokinetics

Pyrrolidine derivatives can have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The specific ADME properties of this compound would depend on factors like its lipophilicity, size, and the presence of functional groups that can undergo metabolic reactions.

Result of Action

The result of the compound’s action would be changes in the cellular processes controlled by its target. For SARMs, this could include effects on muscle growth and bone density .

特性

IUPAC Name |

4-[[(Z)-(2-oxo-1-pyrimidin-2-ylpyrrolidin-3-ylidene)methyl]amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c17-10-12-2-4-14(5-3-12)20-11-13-6-9-21(15(13)22)16-18-7-1-8-19-16/h1-5,7-8,11,20H,6,9H2/b13-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDFASGBBDVSID-QBFSEMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1=CNC2=CC=C(C=C2)C#N)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CN(C(=O)/C1=C\NC2=CC=C(C=C2)C#N)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

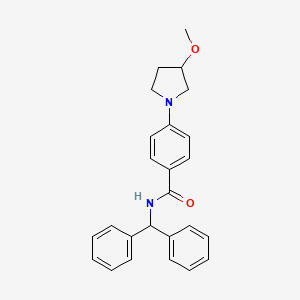

![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)

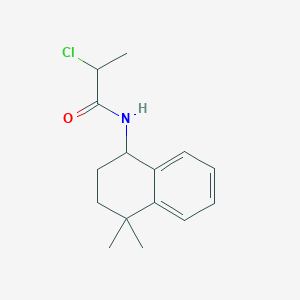

![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)

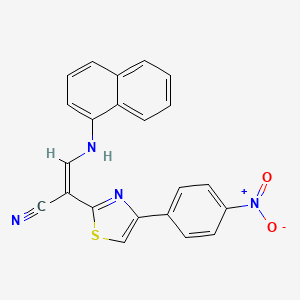

![N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2499979.png)

![3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2499980.png)

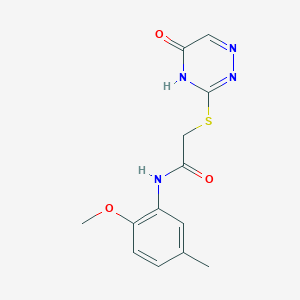

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide](/img/structure/B2499986.png)

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)

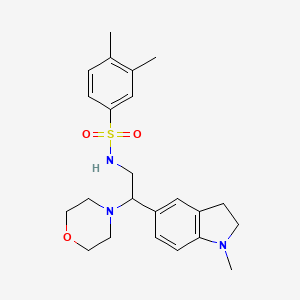

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)